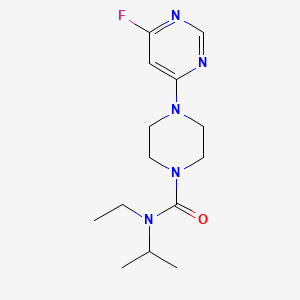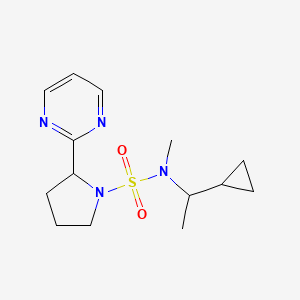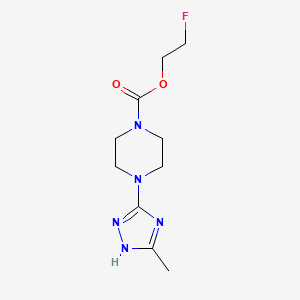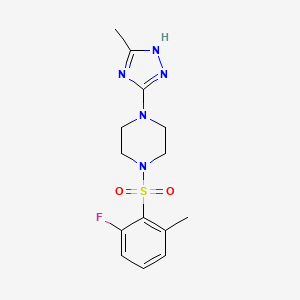
N-ethyl-4-(6-fluoropyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(6-fluoropyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethyl group, a fluoropyrimidine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(6-fluoropyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the fluoropyrimidine intermediate, which is then coupled with the piperazine derivative. The final step involves the introduction of the carboxamide group under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-(6-fluoropyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-ethyl-4-(6-fluoropyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. Researchers are exploring its efficacy as a drug candidate for various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in drug formulation, agrochemicals, and other high-value products.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-(6-fluoropyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may bind to nucleic acids or proteins, modulating their function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the carboxamide group may influence its pharmacokinetic properties. Detailed studies are required to elucidate the precise molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-4-(6-chloropyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide
- N-ethyl-4-(6-bromopyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide
- N-ethyl-4-(6-methylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-ethyl-4-(6-fluoropyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide stands out due to the presence of the fluorine atom in the pyrimidine ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability. These unique features make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
N-ethyl-4-(6-fluoropyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN5O/c1-4-20(11(2)3)14(21)19-7-5-18(6-8-19)13-9-12(15)16-10-17-13/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIBPGGSVNVUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)N1CCN(CC1)C2=CC(=NC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6982782.png)
![3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B6982790.png)
![4-methyl-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B6982796.png)
![1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea](/img/structure/B6982808.png)

![methyl 5-[[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]methyl]pyridine-2-carboxylate](/img/structure/B6982819.png)
![2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B6982825.png)
![3-Ethyl-1-methyl-1-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]urea](/img/structure/B6982833.png)

![Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B6982858.png)

![N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide](/img/structure/B6982866.png)
![1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole](/img/structure/B6982874.png)

